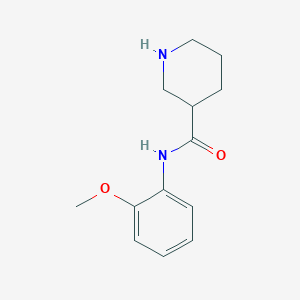
N-(2-methoxyphenyl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)piperidine-3-carboxamide, also known as MPDC, is a synthetic compound that belongs to the class of piperidine derivatives. MPDC has gained significant attention in the scientific community due to its potential application in the field of neuroscience.
Wirkmechanismus
N-(2-methoxyphenyl)piperidine-3-carboxamide functions as a competitive antagonist of dopamine D3 receptors, blocking the binding of dopamine to these receptors. This leads to a decrease in the activity of the dopamine D3 receptor pathway, which is implicated in several neurological disorders.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)piperidine-3-carboxamide has been shown to have several biochemical and physiological effects, including a decrease in dopamine release, an increase in dopamine turnover, and a decrease in dopamine receptor density. These effects are consistent with the mechanism of action of N-(2-methoxyphenyl)piperidine-3-carboxamide as a dopamine D3 receptor antagonist.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-methoxyphenyl)piperidine-3-carboxamide is its selectivity for dopamine D3 receptors, which allows for targeted manipulation of this pathway. However, N-(2-methoxyphenyl)piperidine-3-carboxamide has limited solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-methoxyphenyl)piperidine-3-carboxamide. One area of interest is the development of more potent and selective dopamine D3 receptor antagonists. Additionally, there is a need for further research on the mechanism of action of N-(2-methoxyphenyl)piperidine-3-carboxamide and its potential therapeutic applications in neurological disorders. Finally, there is a need for more comprehensive studies on the pharmacokinetics and pharmacodynamics of N-(2-methoxyphenyl)piperidine-3-carboxamide to better understand its potential clinical utility.
Conclusion:
In conclusion, N-(2-methoxyphenyl)piperidine-3-carboxamide is a synthetic compound with potential applications in the field of neuroscience as a selective dopamine D3 receptor antagonist. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(2-methoxyphenyl)piperidine-3-carboxamide has the potential to lead to the development of new therapeutic agents for neurological disorders.
Synthesemethoden
N-(2-methoxyphenyl)piperidine-3-carboxamide can be synthesized by reacting 2-methoxyphenylpiperidine with 3-chlorocarbonyl piperidine in the presence of a base such as sodium hydride. The reaction yields N-(2-methoxyphenyl)piperidine-3-carboxamide as a white crystalline solid, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyphenyl)piperidine-3-carboxamide has been extensively studied for its potential application as a selective dopamine D3 receptor antagonist. Dopamine D3 receptors are implicated in several neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction. N-(2-methoxyphenyl)piperidine-3-carboxamide has shown promising results in preclinical studies as a potential therapeutic agent for these disorders.
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-12-7-3-2-6-11(12)15-13(16)10-5-4-8-14-9-10/h2-3,6-7,10,14H,4-5,8-9H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFQDHOZSBZMPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2CCCNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

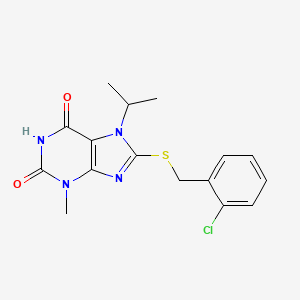
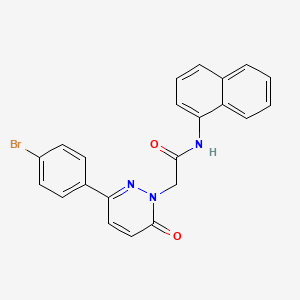
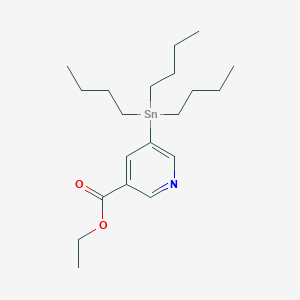

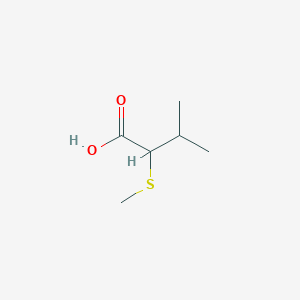
![2-(Benzo[D][1,3]dioxol-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/no-structure.png)

![2-[4-bromo-3-(trifluoromethyl)phenoxy]-N-(2,4-difluorophenyl)pyridine-3-carboxamide](/img/structure/B2387972.png)
![2-[(tert-Butoxy)carbonyl]-1,2-oxazolidine-4-carboxylic acid](/img/structure/B2387974.png)
![N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzamide](/img/structure/B2387975.png)


![2-Chloro-1-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]propan-1-one](/img/structure/B2387978.png)
![3-(3-bromophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2387980.png)